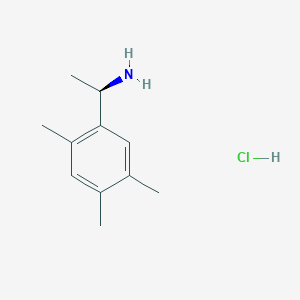
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride, also known as Tramadol hydrochloride, is a synthetic opioid analgesic drug that is commonly used for the treatment of moderate to severe pain. Tramadol hydrochloride is a racemic mixture of two enantiomers, and the (1R)-enantiomer is the active form of the drug. In recent years, Tramadol hydrochloride has gained attention among researchers due to its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride is complex and involves multiple pathways. This compound hydrochloride is a weak mu-opioid receptor agonist, which contributes to its analgesic effects. However, it also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotions. This dual mechanism of action may contribute to this compound hydrochloride's potential as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects:
This compound hydrochloride has several biochemical and physiological effects. As an opioid analgesic, this compound hydrochloride can cause respiratory depression, sedation, and constipation. It can also lead to the development of tolerance and dependence with prolonged use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has several advantages and limitations for use in lab experiments. Its dual mechanism of action makes it a promising candidate for studying the relationship between pain, mood, and emotions. However, its potential for causing respiratory depression and other side effects must be taken into account when designing experiments.
Direcciones Futuras
There are several future directions for research on (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride. One area of interest is its potential as an antidepressant and anxiolytic agent. Further research is needed to determine its efficacy in humans and to identify the optimal dosing and treatment regimens.
Another area of interest is the development of new formulations of this compound hydrochloride that can mitigate its side effects and improve its analgesic properties. For example, sustained-release formulations may be developed to provide longer-lasting pain relief with fewer side effects.
Overall, this compound hydrochloride is a promising candidate for further research in various scientific fields. Its dual mechanism of action and potential as an antidepressant and anxiolytic agent make it a valuable tool for studying the relationship between pain, mood, and emotions.
Métodos De Síntesis
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride can be synthesized through a multi-step process involving the reaction of 2,4,5-trimethoxybenzaldehyde with cyclohexanone to form the intermediate compound, 1-(2,4,5-trimethoxyphenyl)-2-(methylamino)propan-1-one. This intermediate is then reduced with sodium borohydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of this compound hydrochloride is its use as an analgesic in the treatment of pain. This compound hydrochloride is a weak mu-opioid receptor agonist and also inhibits the reuptake of serotonin and norepinephrine, which contributes to its analgesic effects.
In addition to its analgesic properties, this compound hydrochloride has also been studied for its potential applications in treating depression, anxiety, and other psychiatric disorders. This compound hydrochloride has been shown to have antidepressant and anxiolytic effects in animal models, although further research is needed to determine its efficacy in humans.
Propiedades
IUPAC Name |
(1R)-1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-7-5-9(3)11(10(4)12)6-8(7)2;/h5-6,10H,12H2,1-4H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYXEMVOYVGJRF-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)
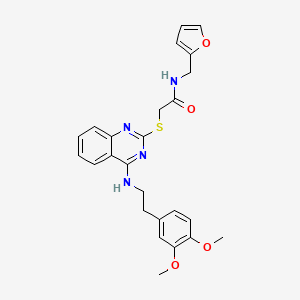
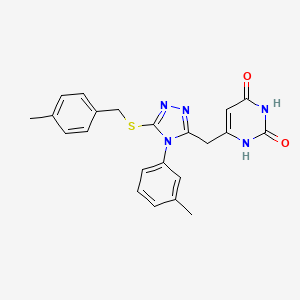

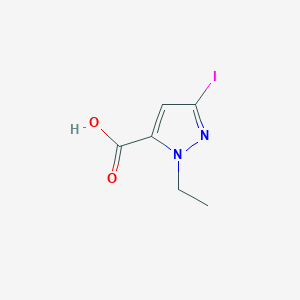
![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2856063.png)
![2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856065.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)
![3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea](/img/structure/B2856069.png)
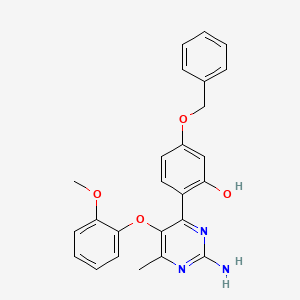
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde](/img/structure/B2856072.png)